Platensic Acid Methyl Ester is a methyl ester derivative of platensic acid, a compound isolated from the bacterium Streptomyces platensis. This compound possesses a polycyclic cage structure and has garnered attention for its potential applications in various scientific fields, particularly due to its antibacterial properties and role as a metabolite in natural product synthesis. Platensic Acid Methyl Ester is classified as a cyclic ether, cyclic ketone, and polycyclic cage compound, which contributes to its unique chemical behavior and reactivity.
The synthesis of Platensic Acid Methyl Ester can be achieved through several methods, primarily focusing on the manipulation of platensic acid. A common synthetic approach involves the conversion of platensic acid into its methyl ester form via esterification reactions. This process typically utilizes methanol in the presence of an acid catalyst, facilitating the formation of the methyl ester from the carboxylic acid functional group of platensic acid.
In more advanced synthetic routes, researchers have explored asymmetric synthesis techniques to enhance yield and selectivity. For instance, a notable retrosynthetic analysis identified key intermediates that can be derived from simpler precursors through strategic disconnections, allowing for the efficient assembly of the complex polycyclic structure characteristic of Platensic Acid Methyl Ester .
The molecular formula of Platensic Acid Methyl Ester is with a molecular weight of 304.4 g/mol. Its IUPAC name is methyl 3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoate. The compound features a complex polycyclic structure that includes multiple stereocenters and functional groups that influence its chemical properties and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄O₄ |
Molecular Weight | 304.4 g/mol |
IUPAC Name | methyl 3-[(1S,5S,6R,...] |
InChI | InChI=1S/C18H24O4/... |
InChI Key | NUIVTFDVMXNHQW-URWOFZPHSA-N |
Platensic Acid Methyl Ester undergoes various chemical reactions typical of esters and polycyclic compounds. Key reactions include hydrolysis under acidic or basic conditions leading to the regeneration of platensic acid and methanol. Additionally, it can participate in transesterification reactions where it reacts with alcohols to form different esters.
Advanced synthetic strategies often involve cyclization or rearrangement reactions that exploit the unique structural features of Platensic Acid Methyl Ester. For example, reactions involving nucleophilic attack on electrophilic sites within its structure can lead to the formation of more complex derivatives or facilitate the synthesis of related compounds .
The mechanism of action for Platensic Acid Methyl Ester primarily relates to its antibacterial properties. It has been shown to inhibit bacterial growth by targeting specific enzymes involved in fatty acid biosynthesis, particularly the FabF enzyme. This inhibition disrupts bacterial cell wall synthesis and metabolic pathways critical for survival.
Research indicates that Platensic Acid Methyl Ester exhibits selective toxicity against drug-resistant strains of bacteria, making it a promising candidate for antibiotic development. The precise molecular interactions involve binding affinity studies that elucidate how this compound interacts with target proteins at a molecular level .
Platensic Acid Methyl Ester exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its potential applications in various formulations.
Platensic Acid Methyl Ester has significant applications across multiple scientific disciplines:
Platensimycin (PTM), discovered in 2006 from Streptomyces platensis, represents a groundbreaking class of natural antibiotics with potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. Its unique mechanism involves selective inhibition of the bacterial condensing enzyme FabF within the fatty acid biosynthesis pathway (FASII), a target absent in humans, thereby minimizing toxicity [4] [8]. Structurally, PTM comprises two distinct moieties: a hydrophilic 3-amino-2,4-dihydroxybenzoic acid (ADHBA) and a hydrophobic, complex pentacyclic terpene core termed platensic acid. The latter component, characterized by a trans-cyclohexenone-pyran system with 1,3,5-triaxial methylene substituents, serves as the biosynthetic precursor to platensic acid methyl ester (PAME) [1] [3]. Early challenges in PTM development centered on poor pharmacokinetic properties, notably rapid systemic clearance, spurring extensive derivatization efforts. Semisynthetic modifications of the platensic acid moiety emerged as a key strategy to enhance drug-like properties while preserving target engagement [3] [4].
Compound | Core Structural Modification | Primary Biological Target |
---|---|---|
Platensimycin (PTM) | Native pentacyclic enone | FabF (FASII elongation) |
Adamantaplatensimycin | Adamantane-replaced terpene cage | FabF |
6-Pyrenyl PTM (6t) | C-6 aryl group (Suzuki coupling) | FabF (improved in vivo efficacy) |
Platensic Acid Methyl Ester | Methyl-esterified terpene carboxylate | Synthetic precursor |
The platensic acid cage functions as a privileged pharmacophoric element due to its diamond-like hydrocarbon topology, mirroring the lipophilic bullet properties of adamantane in drugs like amantadine. Its rigid, three-dimensional structure enables deep penetration into hydrophobic enzyme pockets, enhancing target affinity. Crucially, platensic acid differs from adamantane by incorporating an embedded ether linkage, reduced cLogP, and multiple sites for chemical functionalization (e.g., C5-OH, C17-COOH), making it a versatile scaffold for hybrid drug design [1] [8]. In adaphostin-platensic alcohol hybrids, this moiety demonstrated enhanced ROS induction in leukemic cells compared to adamantane-based counterparts, validating its role in bioactivity modulation [1]. Computational pharmacophore models further identify key features: the carboxylic acid/anionic center (H-bond acceptor), the carbonyl oxygen (H-bond acceptor), hydrophobic aliphatic regions, and the C5 hydroxyl group (H-bond donor). These elements collectively enable molecular recognition by bacterial FabF and mammalian targets in derivative compounds [6] [9].
Methyl esterification of platensic acid’s C17-carboxyl group serves multiple strategic purposes in antibiotic and anticancer drug development:
Property | Value/Characteristics | Analytical Method |
---|---|---|
Molecular Formula | C₂₅H₃₄O₆ (derived from platensic acid C₂₄H₃₂O₆ + CH₂) | High-Resolution MS |
¹³C NMR Signals | δ 174.8 (ester C=O), 52.1 (OCH₃), 198.5 (enone C=O) | NMR (CDCl₃) |
Synthetic Yield | >95% from platensic acid via DMAP-catalyzed esterification | HPLC quantification |
logP Increase | ΔlogP ≈ +1.8 vs. platensic acid | Chromatographic measurement |
Structural Insight: The methyl ester group (highlighted in blue) serves as a bioisostere for the amide linkage in platensimycin, enabling scaffold hopping while retaining the critical spatial orientation of the terpene cage pharmacophore. This modification allows precise tuning of electronic and steric properties without disrupting core target interactions [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7